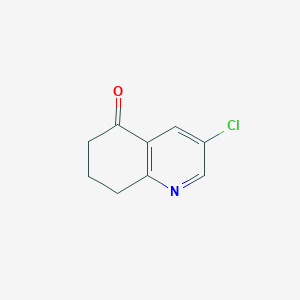

3-Chloro-7,8-dihydroquinolin-5(6H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZNIWFFGNBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451230 | |

| Record name | 3-Chloro-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127724-75-8 | |

| Record name | 3-Chloro-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. It also touches upon the synthesis and potential biological relevance of related dihydroquinolinone scaffolds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| CAS Number | 127724-75-8 | [2] |

| Appearance | Not specified (likely a solid) | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| Density | Not available | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectral data with peak assignments for this particular compound are not published in detail, the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is indicated by chemical suppliers.[1]

General Expectations for Spectroscopic Analysis:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexenone ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing chloro group and the carbonyl group.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the carbonyl group, the aromatic and aliphatic carbons. The carbon attached to the chlorine atom and the carbons in its vicinity would show characteristic shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Synthesis and Reactivity

Synthesis

The general synthetic approach is visualized in the workflow diagram below.

Caption: General synthesis workflow for 7,8-dihydroquinolin-5(6H)-one derivatives.

This "one-pot" method offers advantages such as the use of readily available raw materials, mild reaction conditions, and good yields.[3] The synthesis of the specific 3-chloro derivative would likely involve the use of a correspondingly substituted precursor.

Reactivity

The reactivity of this compound is dictated by its functional groups: the chloro-substituted pyridine ring, the enone system within the dihydroquinolinone core, and the carbonyl group. The chlorine atom at the 3-position makes the pyridine ring susceptible to nucleophilic substitution reactions. The enone moiety can participate in Michael additions and other reactions typical of α,β-unsaturated ketones. The carbonyl group can undergo standard ketone reactions.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the broader class of quinoline and dihydroquinolinone derivatives is of significant interest in drug discovery due to their wide range of pharmacological activities.

Derivatives of 7-chloroquinoline have been investigated for their antimicrobial, antimalarial, and anticancer activities.[4] Some studies have shown that certain substituted quinolines possess potent anticancer activities against breast cancer cells.[4] Furthermore, tetrahydroquinolinone derivatives have been reported to exhibit antiproliferative effects on lung cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways.[5] The mechanism of action for some cytotoxic quinolinones involves cell cycle arrest at the G2/M phase.[5]

The potential for biological activity of this class of compounds is illustrated in the following diagram, highlighting the progression from a core structure to a biological effect.

Caption: From chemical structure to potential biological effect for dihydroquinolinones.

Given the established biological profiles of related compounds, this compound represents a scaffold that could be further explored for its potential therapeutic applications. Future research should focus on its synthesis, full characterization, and comprehensive biological screening to elucidate its specific activities and mechanisms of action.

Safety Information

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is intended for research use only.[1]

References

- 1. This compound(127724-75-8) 1H NMR [m.chemicalbook.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology and inflammatory diseases. The presence of a chlorine atom at the 3-position of the quinolinone core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, potential biological activities, and physicochemical properties, with a focus on providing practical information for researchers.

Chemical Identity and Physicochemical Properties

The definitive identification of this compound is crucial for accurate research and procurement. While multiple CAS numbers are associated with this compound and its isomers, the most frequently cited CAS number for the 3-chloro isomer is 127724-75-8 . Another CAS number, 944895-64-1, is associated with the synonymous nomenclature, 3-Chloro-7,8-dihydroquinolin-6(5H)-one. Researchers are advised to verify the CAS number with their supplier.

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, data for the closely related isomer, 2-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 124467-36-3), can provide valuable estimates.

| Property | Value (for 2-Chloro-7,8-dihydroquinolin-5(6H)-one) | Reference |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Boiling Point | 325.5°C at 760 mmHg | [1] |

| Flash Point | 150.6°C | [1] |

| Density | 1.316 g/cm³ | [1] |

Note: These values are for the 2-chloro isomer and should be used as an approximation for the 3-chloro isomer. Experimental determination of the physicochemical properties for this compound is recommended for any quantitative studies.

Synthesis and Experimental Protocols

For the synthesis of chloro-substituted dihydroquinolinones, a plausible route could involve the use of a chloro-substituted aniline as a starting material. Alternatively, chlorination of the dihydroquinolinone core at a later stage could be explored.

Representative Experimental Protocol: Synthesis of 7-Chloroquinoline Derivatives (Adapted)[2]

This protocol describes the synthesis of 7-chloroquinoline derivatives and can be conceptually adapted for the synthesis of the target compound.

General Procedure for Synthesis of 1-(7-chloroquinolin-4-yl) derivatives:

-

A mixture of 4,7-dichloroquinoline (0.01 mol) and the appropriate amine (0.01 mol) in ethanol (15 mL) is refluxed in an ultrasonic bath for 30 minutes at ambient temperature.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Chloroform (150 mL) is added as an organic solvent.

-

The mixture is washed with 1N NaOH (150 mL) to separate the organic and aqueous layers.

-

The organic layer is collected, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.

Note: This is a generalized protocol for related compounds and would require significant modification and optimization for the specific synthesis of this compound.

A conceptual synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of quinolinone and dihydroquinolinone derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

Numerous substituted quinoline and quinolinone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2][3][4] The mechanism of action for these compounds can be diverse, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6] Research on related compounds suggests that the cytotoxic effects of substituted quinolines can be influenced by the nature and position of the substituents on the quinoline ring.[7] For instance, chloro-substituted quinolines have shown enhanced cytotoxicity in some studies.[7]

A potential anticancer mechanism of action for substituted quinolinones.

p38 MAP Kinase Inhibition

Quinolinone and dihydroquinolinone scaffolds have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as IL-1 and TNF-α.[9] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases. The binding of these inhibitors to p38 MAP kinase can be allosteric, meaning they bind to a site other than the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

Inhibitory effect of dihydroquinolinones on the p38 MAP kinase pathway.

Conclusion

This compound represents a promising, yet under-investigated, chemical entity. Its structural relationship to a class of compounds with proven biological activities, particularly in the areas of cancer and inflammation, makes it a compelling target for further research. This technical guide consolidates the currently available information and provides a framework for researchers to begin their investigations. The lack of specific experimental data highlights the opportunity for novel research to fully characterize the synthesis, properties, and biological potential of this compound. As with any research chemical, appropriate safety precautions should be taken, and all experimental results should be rigorously validated.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and its partially saturated and halogenated derivatives are of significant interest for modulating physicochemical and pharmacological properties. This document outlines a plausible synthetic pathway, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its potential as a scaffold in the development of novel therapeutic agents, drawing on the known biological activities of related chloroquinoline and dihydroquinolinone analogs.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of biological activity. The partial saturation of one of the rings, as seen in the 7,8-dihydroquinolin-5(6H)-one core, introduces conformational flexibility, which can be advantageous for optimizing interactions with biological targets. Furthermore, the introduction of a chlorine atom at the 3-position can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compelling subject for investigation in drug discovery programs.

Derivatives of the broader quinoline family have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, chloroquinoline derivatives have a long history in medicine, most notably as antimalarial agents.[3] More recently, their potential as anticancer agents has been explored, with some compounds showing promising activity against various cancer cell lines.[1][4] Dihydroquinoline derivatives have also emerged as potential anticancer agents, with some exhibiting the ability to induce cell cycle arrest and apoptosis.[5][6]

Synthesis of this compound: A Proposed Pathway

The proposed synthesis would likely involve the condensation of a suitable β-enaminone with a cyclic 1,3-dicarbonyl compound, followed by cyclization and subsequent chlorination.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the β-enaminone (if not commercially available)

-

This step would involve the reaction of a suitable amine with a β-dicarbonyl compound.

Step 2: Condensation and Cyclization

-

To a solution of 3-aminocyclohex-2-enone in a suitable solvent (e.g., ethanol, toluene), add an equimolar amount of a chloromalonic acid derivative (e.g., chloromalonoyl chloride or diethyl chloromalonate).

-

The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then subjected to a cyclization step, which may involve heating in the presence of a dehydrating agent or a catalyst such as p-toluenesulfonic acid.[10]

Step 3: Purification

-

The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data is not publicly available, an expected profile can be predicted based on the known chemical shifts and fragmentation patterns of analogous structures.[11][12][13][14][15]

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, distinct signals for the methylene protons of the cyclohexenone ring, and a singlet for the proton at the 4-position. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclohexenone ring. The carbon bearing the chlorine atom would show a characteristic chemical shift. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of a chlorine atom and cleavage of the cyclohexenone ring. |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the cyclohexenone ring would likely appear as multiplets in the upfield region (δ 2.0-3.0 ppm). The proton at the 4-position is expected to be a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the ketone group would be observed at a characteristic downfield chemical shift (around δ 190-200 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region, while the aliphatic carbons of the cyclohexenone ring would appear in the upfield region (δ 20-50 ppm). The carbon atom attached to the chlorine atom would have its resonance shifted downfield compared to an unsubstituted carbon.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways would include the loss of a chlorine radical (M-35/37) and cleavage of the cyclohexenone ring, leading to characteristic fragment ions.

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline and its derivatives.[1][4][5][6] The introduction of a chlorine atom can enhance the cytotoxic activity of these compounds. The dihydroquinolinone core has also been associated with anticancer effects, with some derivatives inducing apoptosis and cell cycle arrest in cancer cells.[5][6] Therefore, this compound could serve as a valuable starting point for the synthesis of a library of compounds to be screened for anticancer activity.

Antimicrobial Potential

Chloroquinoline derivatives have a well-established history as antimicrobial agents.[3] The 8-hydroxyquinoline scaffold, in particular, has been extensively studied for its antibacterial and antifungal properties.[16][17][18] The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth. Given these precedents, this compound and its derivatives warrant investigation for their potential as novel antimicrobial agents, especially in the context of rising antibiotic resistance.[2]

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure offers multiple points for diversification to create libraries of novel compounds. Based on the extensive literature on related quinoline and dihydroquinolinone derivatives, this compound class is a prime candidate for screening in anticancer and antimicrobial drug discovery programs. Future research should focus on the development of a robust and scalable synthesis, full spectroscopic characterization of the molecule, and a comprehensive biological evaluation of a diverse library of its derivatives to unlock its full therapeutic potential.

References

-

Bruker. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. Available from: [Link]

- Chen, M. Y., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3235–3236.

- Guggilapu, S. D., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3235.

- de Oliveira, R. B., et al. (2013). N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights. ChemMedChem, 8(10), 1623-1628.

- Mphahlele, M. J., et al. (2022). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 27(18), 5943.

-

Wikipedia. Friedländer synthesis. Available from: [Link]

- El-Sayed, R., et al. (2022). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of the Iranian Chemical Society, 19(1), 1-13.

- Pintilie, L., et al. (2015). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 66(8), 1234-1239.

- Koivisto, J. J., et al. (2001). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry.

- El-Gazzar, A. B. A., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 13(1), 779-789.

- da Silva, G. N., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 38(1), 1-12.

- Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26163-26177.

- Koivisto, J. J., et al. (2001). 1 H (A) and 13 C (B) NMR spectra of...

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

PrepChem. Synthesis of 3-chloroquinoline. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

- Abida, et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Antibiotics, 11(3), 336.

- Asif, M. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-14.

- Klich, M. A., et al. (2021). A new variant of the Friedlander reaction in the synthesis of 7,8-dihydro-6H-furo[2,3-b] quinolin-5-ones. Russian Chemical Bulletin, 70(8), 1541-1547.

- Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(3), 902.

- Asian Journal of Chemistry. (2019). Synthesis of 7-hydroxyquinolin-2(1H)-one. Asian Journal of Chemistry, 31(5), 1165-1168.

-

University of Calgary. 1. A compound with the formula C4H7BrO gave the 1H- and 13C-NMR spectra below. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- Bain, R. M., et al. (2016).

- Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

Zenlyms Tech. This compound. Available from: [Link]

- Ibeanu, I. G., et al. (2019). Synthesis of 7-chloroquinoline-5,8-dione.

- CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents.

- Elwahy, A. H. M., & Abdelhamid, I. A. (2022). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co.

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Available from: [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available from: [Link]

-

jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. Available from: [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Available from: [Link]

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Available from: [Link]

Sources

- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide for Medicinal Chemists

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The partially saturated 7,8-dihydroquinolin-5(6H)-one scaffold, in particular, offers a three-dimensional structural motif that is of increasing interest in the design of novel therapeutics. This guide provides an in-depth technical overview of a key derivative, 3-Chloro-7,8-dihydroquinolin-5(6H)-one, focusing on its synthesis, chemical properties, and strategic importance as a building block for researchers, scientists, and drug development professionals.

Core Synthesis of the 7,8-Dihydroquinolin-5(6H)-one Scaffold

The foundational step in accessing this compound is the efficient construction of the parent dihydroquinolinone ring system. A robust and versatile method for this is the reaction of a cyclic 1,3-dione with a β-amino-α,β-unsaturated aldehyde or ketone.[3] This approach provides a reliable pathway to the core structure, which can then be further functionalized.

A notable synthetic strategy involves the reaction of cyclohexane-1,3-dione with a suitable three-carbon nitrogen-containing synthon. For instance, a Chinese patent describes a method where a Baylis-Hillman adduct is reacted with a 1,3-cyclohexanedione derivative in the presence of a base, followed by treatment with an ammonia source like ammonium acetate to facilitate cyclization and aromatization to the pyridine ring.[4]

A generalized workflow for the synthesis of the 7,8-dihydroquinolin-5(6H)-one core is depicted below.

Caption: Generalized synthesis of the 7,8-dihydroquinolin-5(6H)-one scaffold.

Strategic Chlorination: Synthesis of this compound

With the core scaffold in hand, the next critical step is the regioselective introduction of a chlorine atom at the 3-position. While direct chlorination of the dihydroquinolinone can be challenging, a common and effective strategy in quinoline chemistry is the use of the Vilsmeier-Haack reaction. This reaction typically introduces both a chloro and a formyl group. However, for the synthesis of the target compound, a more direct chlorination approach on a suitably activated precursor is often employed.

An alternative and plausible synthetic route involves the chlorination of a related quinolinone derivative. For instance, the reaction of 4-hydroxyquinolin-2-ones with sulfuryl chloride is a known method for preparing 3-chloroquinolinediones.[5] A similar strategy could be adapted for the 7,8-dihydroquinolin-5(6H)-one system.

Proposed Synthetic Protocol

A plausible and efficient two-step synthesis of this compound is outlined below. This protocol is a logical amalgamation of established methods for constructing the dihydroquinolinone core and subsequent chlorination of related heterocyclic systems.

Step 1: Synthesis of 7,8-Dihydroquinolin-5(6H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,3-dione (1 equivalent) and 3-aminoacrolein (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 7,8-dihydroquinolin-5(6H)-one.

Step 2: Chlorination to this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 7,8-dihydroquinolin-5(6H)-one (1 equivalent) from Step 1 in a dry, aprotic solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent dropwise over 30 minutes. The use of a slight excess of the chlorinating agent ensures complete conversion.

-

Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Physicochemical Properties and Characterization

The structural integrity of the synthesized this compound must be confirmed through rigorous analytical techniques.

| Property | Value | Source |

| CAS Number | 127724-75-8 | [6] |

| Molecular Formula | C₉H₈ClNO | Alfa Chemistry[7] |

| Molecular Weight | 181.62 g/mol | Alfa Chemistry[7] |

| Appearance | Expected to be a solid | Inferred |

Spectroscopic Data:

While a full experimental dataset is proprietary to specific research, typical expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. ChemicalBook provides access to the ¹H NMR spectrum for this compound.[6] Expected signals would include distinct peaks for the aromatic protons on the pyridine ring, as well as signals for the methylene protons of the cyclohexenone moiety.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon, the chlorinated carbon, and the other aromatic and aliphatic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Reactivity and Synthetic Utility

The this compound molecule is a versatile intermediate for further chemical modifications. The presence of the chloro-, keto-, and amino- functionalities provides multiple handles for derivatization.

Sources

- 1. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 5. Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(127724-75-8) 1H NMR spectrum [chemicalbook.com]

- 7. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide focuses on 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound with potential applications in drug discovery. While the specific discovery of this molecule is not extensively documented in dedicated literature, its synthesis can be strategically achieved through established chemical reactions. This document outlines a comprehensive, plausible synthetic pathway based on the Friedländer annulation, provides detailed experimental protocols, and summarizes the key physicochemical and spectral data for the compound. Furthermore, it includes visualizations of the synthetic workflow and the reaction mechanism to facilitate a deeper understanding for researchers in the field.

Introduction: The Significance of the Quinolinone Core

Quinoline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. Their broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, has established them as a privileged scaffold in drug discovery. The partially saturated quinolinone core, as seen in this compound, offers a three-dimensional structure that can be crucial for specific interactions with biological targets. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic efficacy or tuning its selectivity.

The synthesis of such compounds is often achieved through cyclocondensation reactions, with the Friedländer synthesis being one of the most efficient and versatile methods.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4] This guide details a proposed synthesis for this compound utilizing this classical and reliable methodology.

Proposed Synthesis: The Friedländer Annulation Pathway

The most logical and efficient synthetic route to this compound is the acid- or base-catalyzed Friedländer annulation. This method involves the reaction of an appropriate 2-aminoaryl precursor with 1,3-cyclohexanedione.

Reaction Scheme

The proposed reaction involves the condensation of a suitable 2-amino-chlorophenyl carbonyl compound with 1,3-cyclohexanedione. A plausible precursor is 3-amino-2-chloropropenal, which would react as follows:

(Note: While 3-amino-2-chloropropenal is a logical starting material, other 2-aminoaryl ketones or aldehydes with the required substitution pattern could also be employed.)

Caption: Proposed Synthesis of this compound.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are viable under acidic or basic conditions.[1]

-

Aldol Condensation First: The reaction begins with an aldol condensation between the two carbonyl-containing reactants, followed by cyclization (intramolecular imine formation) and subsequent dehydration to yield the final quinolinone product.

-

Schiff Base Formation First: Alternatively, the reaction can initiate with the formation of a Schiff base between the amine of the 2-aminoaryl precursor and one of the carbonyl groups of the dione. This is followed by an intramolecular aldol-type cyclization and dehydration.

Caption: Viable Mechanisms for the Friedländer Quinoline Synthesis.[1]

Experimental Protocols

The following protocols are detailed, representative procedures for the synthesis and purification of this compound.

Synthesis via Acid Catalysis

-

Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl precursor (1.0 eq) and 1,3-cyclohexanedione (1.1 eq).

-

Solvent and Catalyst Addition: Add toluene (50 mL) as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 110°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

Chromatography: Purify the crude residue by column chromatography on silica gel.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure product.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a solid.

Caption: Experimental Workflow for Synthesis and Purification.

Data Presentation

The following tables summarize the known and expected data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference/Source |

| CAS Number | 127724-75-8 | Chemical Supplier Catalogs[5] |

| Molecular Formula | C₉H₈ClNO | Calculated |

| Molecular Weight | 181.62 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Expected |

| Melting Point | Not Available | To be determined experimentally |

| Boiling Point | Not Available | To be determined experimentally |

| Purity | >95% (typical) | Supplier Specification |

| Yield | Not Available | Dependent on specific reaction conditions |

Table 2: Spectral Characterization Data

| Analysis Method | Data Availability | Expected Key Signals |

| ¹H NMR | Data available[6] | Aromatic protons, two sets of adjacent methylene protons (-CH₂-CH₂-), vinylic proton. |

| ¹³C NMR | Data available[6] | Carbonyl carbon (~190-200 ppm), aromatic/vinylic carbons, aliphatic carbons. |

| Mass Spectrometry | Data available[6] | Molecular ion peak (M+) corresponding to 181/183 (due to ³⁵Cl/³⁷Cl isotopes). |

| Infrared (IR) | Data available[6] | C=O stretch (~1680 cm⁻¹), C=C and C=N stretches (~1600-1500 cm⁻¹), C-H stretches. |

Conclusion and Future Directions

This guide outlines a robust and reproducible pathway for the synthesis of this compound based on the well-established Friedländer annulation. The provided protocols for synthesis and purification offer a clear roadmap for researchers aiming to produce this compound for further study. Given the established biological importance of the quinolinone scaffold, future work should focus on the empirical determination of its physicochemical properties and, most importantly, its evaluation in a range of biological assays. Screening for anticancer, antimicrobial, and enzyme inhibitory activities could reveal novel therapeutic applications for this molecule, making it a valuable building block for the development of next-generation pharmaceuticals.

References

3-Chloro-7,8-dihydroquinolin-5(6H)-one IUPAC name

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, a representative synthetic protocol, and an analysis of the biological activities of structurally related compounds.

Chemical Identity

The nomenclature for the quinoline ring system is standardized by the International Union of Pure and Applied Chemistry (IUPAC). Numbering commences at the nitrogen atom and proceeds through the heterocyclic ring before continuing to the carbocyclic ring. Based on these rules, the correct IUPAC name for the compound is This compound .

Chemical Structure:

Data Presentation

Due to the limited availability of specific biological data for this compound, this section presents quantitative data for structurally related chloro-substituted quinoline and dihydroquinoline derivatives to provide insights into its potential biological activity.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Chloro-3-substituted quinoline (Compound 7b ) | Various | 15.8 - 28.2 | [1] |

| 2-Chloro-3-substituted quinoline (Compound 4c ) | HePG2 | 8.02 ± 0.38 | [1] |

| 2-Chloro-3-substituted quinoline (Compound 4d ) | HePG2 | 6.95 ± 0.34 | [1] |

| 2-Chloro-3-substituted quinoline (Compound 4c ) | HCT-116 | 7.15 ± 0.35 | [1] |

| 4-Amino-7-chloroquinoline derivative | MDA-MB-468 | GI50 = 11.47 | [2] |

| 4-Amino-7-chloroquinoline derivative | MCF-7 | GI50 = 36.77 | [2] |

| 2-Arylquinoline (Compound 13 ) | HeLa | IC50 = 8.3 | [3] |

| 2-Arylquinoline (Compound 12 ) | PC3 | IC50 = 31.37 | [3] |

Physicochemical and Spectral Data:

While a comprehensive dataset for this compound is not publicly available, ¹H NMR spectral data has been reported, confirming the structure of the compound[4].

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives, adapted from a general method described in the patent literature[5]. This protocol can be modified for the specific synthesis of this compound.

General Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives:

Materials:

-

Appropriate Baylis-Hillman adduct (e.g., a 3-chloro-substituted derivative)

-

1,3-Cyclohexanedione or its derivative

-

Base catalyst (e.g., triethylamine)

-

Ammonium acetate or aqueous ammonia

-

Organic solvent (optional)

-

95% Ethanol for recrystallization

Procedure:

-

In a reaction vessel, combine the Baylis-Hillman adduct, 1,3-cyclohexanedione derivative, and the base catalyst in a molar ratio of approximately 1:1.2:1.2. The reaction can be performed in an organic solvent or neat.

-

Stir the reaction mixture at a temperature between 0 and 100°C for a period of 1 to 12 hours.

-

To the reaction mixture, add ammonium acetate or aqueous ammonia. The molar ratio of the initial adduct to the ammonium source is typically around 1:3.

-

Continue the reaction with stirring at a temperature between 0 and 100°C for an additional 0.5 to 6 hours.

-

Upon completion of the reaction, cool the mixture and perform a suitable work-up procedure. This may involve extraction with an organic solvent and washing with water.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from 95% ethanol to yield the desired 7,8-dihydroquinolin-5(6H)-one derivative.

Characterization:

The final product should be characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point (MP): To assess the purity of the compound.

Mandatory Visualizations

Signaling Pathway

Dihydroquinolinone derivatives have been investigated as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in a signaling pathway involved in cellular responses to stress and inflammation.

Caption: p38 MAPK Signaling Pathway and Potential Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound(127724-75-8) 1H NMR [m.chemicalbook.com]

- 5. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in publicly accessible databases, this document presents expected spectroscopic values based on the analysis of structurally similar quinolinone derivatives. It also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, providing a foundational framework for researchers.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from known spectral data of analogous compounds and theoretical predictions. Researchers should verify these values through experimental analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.2 - 2.4 | Triplet | ~6-7 | C6-H₂ |

| ~2.8 - 3.0 | Triplet | ~6-7 | C7-H₂ |

| ~3.5 - 3.7 | Singlet | - | C8-H₂ |

| ~7.5 - 7.7 | Doublet | ~2-3 | C4-H |

| ~8.5 - 8.7 | Doublet | ~2-3 | C2-H |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 30 | C6 |

| ~35 - 40 | C7 |

| ~45 - 50 | C8 |

| ~120 - 125 | C4a |

| ~130 - 135 | C3 |

| ~140 - 145 | C4 |

| ~150 - 155 | C8a |

| ~160 - 165 | C2 |

| ~195 - 200 | C5 (C=O) |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1680 - 1700 | C=O stretch (ketone) |

| ~1600 - 1580 | C=N stretch |

| ~1500 - 1400 | C=C stretch (aromatic) |

| ~800 - 750 | C-Cl stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Assignment |

| [M]+• | Molecular Ion |

| [M+2]+• | Isotopic peak due to ³⁷Cl |

| Various | Fragmentation Pattern |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar quinolinone derivatives.

Synthesis of this compound

A common synthetic route for 7,8-dihydroquinolin-5(6H)-one derivatives involves a cyclization reaction. For the 3-chloro derivative, a potential starting material could be a substituted aniline that undergoes a reaction with an appropriate α,β-unsaturated carbonyl compound, followed by chlorination.

Materials:

-

Substituted aniline precursor

-

α,β-unsaturated carbonyl compound

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Organic solvent (e.g., ethanol, dioxane)

-

Acid or base catalyst

Procedure:

-

Dissolve the aniline precursor in the chosen organic solvent.

-

Add the α,β-unsaturated carbonyl compound and the catalyst to the reaction mixture.

-

Reflux the mixture for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add the chlorinating agent.

-

Stir the mixture at room temperature or gentle heating until chlorination is complete (monitored by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis and structure elucidation.

A Technical Guide to the Biological Activity of Chloroquinoline and Dihydroquinolin-one Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been extensively explored for therapeutic applications, leading to the development of drugs for various diseases. The introduction of a chlorine atom to the quinoline ring and modifications to its saturation level, such as in dihydroquinolin-one structures, can significantly influence the biological profile of these molecules. This technical guide synthesizes the available scientific literature on the biological activities of chloroquinoline and dihydroquinolin-one derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity of Chloroquinoline Derivatives

Chloroquinoline derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Mechanism of Action

The anticancer effects of chloroquinoline-containing compounds are attributed to several mechanisms, including:

-

Autophagy Inhibition: Chloroquine and its derivatives are known to be lysosomotropic agents. They accumulate in lysosomes, increasing the lysosomal pH and thereby inhibiting the fusion of autophagosomes with lysosomes. This disruption of the autophagic flux leads to the accumulation of autophagosomes and can trigger cancer cell death.[1][2]

-

Induction of Apoptosis: Several studies have shown that chloroquinoline derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of key signaling pathways involving proteins like p53 and caspases.[3][4]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, preventing cancer cells from dividing and proliferating.[4][5]

-

Inhibition of Tubulin Polymerization: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][6]

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. By targeting specific kinases involved in cancer signaling pathways, these derivatives can block tumor growth and progression.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various chloroquinoline derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloroquinoline Derivatives | MCF-7 (Breast) | Varies | [7] |

| HCT-116 (Colon) | Varies | [7] | |

| HeLa (Cervical) | Varies | [7] | |

| Chloroquinoline-Chalcone Hybrids | MCF-7 (Breast) | 3.35 - Potent | [6] |

| A-549 (Lung) | Moderate to Good | [6] | |

| A375 (Melanoma) | Moderate to Good | [6] | |

| Chloroquinoline-based Heterocycles | HepG2 (Liver) | Varies | [8] |

| PC-3 (Prostate) | Varies | [8] |

Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is the foundation for a significant class of antimicrobial agents, including the well-known fluoroquinolone antibiotics. Chloro-substituted quinolines have also demonstrated notable antimicrobial properties.

Mechanism of Action

The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones prevent the bacterial DNA from unwinding and duplicating, leading to bacterial cell death.[9] The antifungal mechanism of some quinoline derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of various quinoline derivatives against different microbial strains, with data presented as Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-sulfoether-4-quinolone | S. aureus | 0.8 µM | [11] |

| B. cereus | 1.61 µM | [11] | |

| Quinoline-based Hydroxyimidazolium Hybrids | S. aureus | 2 (5 µM) | [12] |

| M. tuberculosis H37Rv | 10 (24 µM) | [12] | |

| C. albicans | 15.6 | [12] |

Experimental Protocols

General Synthesis of Quinoline Derivatives

Several classical and modern synthetic methods are employed for the synthesis of quinoline scaffolds, including the Gould-Jacob, Friedländer, and Skraup syntheses.[13] A general representation of a synthetic workflow is depicted below.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[14]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[14]

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).[14]

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[14]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[14]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[17]

-

Serial Dilution: The antimicrobial compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[16]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[17]

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]

Signaling Pathways

Cell Cycle Arrest and Apoptosis Induction

A common mechanism of action for many anticancer quinoline derivatives is the induction of cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein.[3][18] Upon cellular stress, such as DNA damage induced by a chemotherapeutic agent, p53 is activated and can trigger the transcription of genes that either halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is too severe.[19]

Conclusion

While specific biological data for 3-Chloro-7,8-dihydroquinolin-5(6H)-one is currently lacking, the broader families of chloroquinoline and dihydroquinolin-one derivatives exhibit significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their diverse mechanisms of action, including autophagy inhibition, induction of apoptosis, cell cycle arrest, and inhibition of bacterial topoisomerases, make them attractive scaffolds for further drug discovery and development efforts. The information compiled in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class.

References

- 1. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. apec.org [apec.org]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-depth Technical Guide: Potential Therapeutic Targets of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of the Therapeutic Potential of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a detailed overview of the current understanding of this compound, a quinoline derivative with potential therapeutic applications. Due to a notable absence of direct research on this specific compound, this document will extrapolate potential therapeutic targets and mechanisms of action based on the well-documented biological activities of structurally similar quinoline and chloroquinoline analogs. This guide will explore potential applications in oncology, infectious diseases, and neurodegenerative disorders, supported by data from related compounds. All quantitative data from analogous compounds are summarized for comparative analysis, and detailed hypothetical experimental protocols are provided to guide future research. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the potential biological impact of this compound.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their diverse pharmacological properties have led to their use as core structures in the development of drugs for a variety of diseases. While this compound itself has not been the subject of extensive biological investigation, the vast body of research on analogous structures provides a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This guide aims to synthesize this information to propose a roadmap for the investigation and development of this promising compound.

Potential Therapeutic Targets Based on Analogous Compounds

Based on the known activities of various quinoline derivatives, several key therapeutic areas and molecular targets are proposed for this compound.

Oncology

Derivatives of 7-chloroquinoline have demonstrated significant antitumor activity. For instance, certain compounds have shown high efficacy against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (Hela) cell lines.[1][2]

Potential Targets:

-

Topoisomerases: Many quinoline-based compounds are known to inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair in cancer cells.

-

Protein Kinases: Inhibition of various protein kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases (e.g., FGFR), is a common mechanism for anticancer drugs. Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors.[3]

-

Heat Shock Protein 90 (Hsp90): Substituted dihydropteridin-6(5H)-ones, which share some structural similarities, have been identified as potent and selective inhibitors of Hsp90, a chaperone protein essential for the stability and function of many oncoproteins.

Infectious Diseases

Chloroquine, a well-known 4-aminoquinoline, has been a cornerstone in the treatment of malaria for decades. Other quinoline derivatives have shown broad-spectrum antimicrobial and antituberculosis activity.

Potential Targets:

-

Heme Polymerization: In the context of malaria, chloroquine is thought to interfere with the detoxification of heme in the parasite's food vacuole.

-

Bacterial DNA Gyrase and Topoisomerase IV: Quinolone antibiotics function by inhibiting these essential bacterial enzymes.

-

Mycobacterium tuberculosis Respiratory Chain: Some quinolone derivatives have been designed to target the respiratory chain of Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, even against multidrug-resistant isolates.

Neurodegenerative Diseases

8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily due to their metal-chelating and antioxidant properties.

Potential Targets:

-

Metal Ion Homeostasis: The ability to chelate metal ions like copper, zinc, and iron can modulate metal-induced amyloid-beta aggregation and oxidative stress.

-

Monoamine Oxidase (MAO): Some quinoline derivatives have shown inhibitory activity against MAO, an enzyme involved in the degradation of neurotransmitters.

Quantitative Data from Analogous Compounds

To provide a framework for evaluating the potential potency of this compound, the following tables summarize the biological activity of related quinoline derivatives.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3 | HCT-116 | 23.39 | [2] |

| Compound 9 | HCT-116 | 21.41 | [2] |

| Compound 3 | MCF-7 | 25.37 | [2] |

| Compound 9 | MCF-7 | Not specified | [1] |

| Compound 3 | Hela | 50.03 | [2] |

| Compound 9 | Hela | 21.41 | [2] |

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound | Activity | IC50 (µM) | Reference |

| Compound 2 | High | 35.29 | [2] |

| Compound 3 | High | 25.37 | [2] |

| Compound 4 | High | 42.61 | [2] |

| Compound 6 | High | 49.68 | [2] |

| Compound 8 | High | 38.71 | [2] |

| Compound 9 | Most Active | < 50 | [1][2] |

Table 3: Antituberculosis Activity of Cloxyquin (5-chloroquinolin-8-ol)

| Strain | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |

| M. tuberculosis (150 clinical isolates) | 0.062 - 0.25 | 0.125 | 0.25 |

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, the following experimental protocols are proposed.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, Hela) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound.

-

MTT Assay: After a 48-72 hour incubation period, perform an MTT assay to assess cell viability.

-

Data Analysis: Calculate the IC50 value for each cell line.

Topoisomerase Inhibition Assay

Objective: To determine if this compound inhibits human topoisomerase I or II.

Methodology:

-

Enzyme Reaction: Set up a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and varying concentrations of the test compound.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

In Vitro Antimalarial Assay

Objective: To assess the activity of this compound against Plasmodium falciparum.

Methodology:

-

Parasite Culture: Culture a chloroquine-sensitive and a chloroquine-resistant strain of P. falciparum in human erythrocytes.

-

Drug Susceptibility Assay: Use a SYBR Green I-based fluorescence assay to determine the susceptibility of the parasites to a range of concentrations of the test compound.

-

Data Analysis: Calculate the IC50 values for both parasite strains.

Visualizations

Proposed General Mechanism of Action for Anticancer Activity

Caption: Proposed anticancer mechanisms of this compound.

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for determining in vitro anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on analogous quinoline and chloroquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed targets in oncology, infectious diseases, and neurodegenerative disorders offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the biological activity and mechanism of action of this compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its potential for clinical development.

References

In Silico Modeling of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of a potential drug molecule, thereby guiding lead optimization. For 3-Chloro-7,8-dihydroquinolin-5(6H)-one, molecular docking can be employed to predict its interaction with various cancer-related protein kinases, a common target for quinolinone derivatives.[1]

Table 1: Exemplar Molecular Docking Scores of Quinoline Derivatives against Kinase Targets

| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline Analog A | Epidermal Growth Factor Receptor (EGFR) | -9.8 | Met793, Leu718, Asp855 |

| Quinoline Analog B | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -10.2 | Cys919, Asp1046, Glu885 |

| Quinoline Analog C | c-Met Kinase | -9.5 | Met1160, Tyr1230, Asp1222 |

| This compound (Hypothetical) | EGFR | -8.5 (Predicted) | Met793, Leu718 |

Note: The data for Analogs A, B, and C are representative values from literature on similar compounds. The value for the target compound is a hypothetical prediction for illustrative purposes.

Detailed Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

-

The protein structure is then minimized using a suitable force field (e.g., AMBER).

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.

-

The 2D structure is converted to a 3D structure.

-

Energy minimization of the ligand is performed using a force field such as MMFF94.

-

Gasteiger charges are computed for the ligand atoms.

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or identified through literature.

-

Molecular docking is performed using software like AutoDock Vina. The software explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

-

The resulting docking poses are ranked based on their docking scores, with the most negative score indicating the most favorable binding.

-

ADMET Prediction: Assessing Drug-Likeness